2-Dodecenoic acid, also known as (E)-dodec-2-enoic acid or trans-2-dodecenoic acid, is an α,β-unsaturated carboxylic acid. [] It is found naturally as a constituent in the essential oils of various plants, including Cymbocarpum anethoides, Cymbocarpum wiedemannii, and Eryngium foetidum. [, , ]
In scientific research, 2-dodecenoic acid has gained significant attention for its role as a signaling molecule, particularly in the context of bacterial quorum sensing. It is a member of the diffusible signal factor (DSF) family of signaling molecules. [, , ]
2-Dodecenoic acid is primarily derived from the metabolism of specific bacteria, most notably Burkholderia cenocepacia, where it is recognized as Burkholderia diffusible signal factor (BDSF) . It belongs to the class of fatty acids and is categorized under unsaturated carboxylic acids due to the presence of a double bond in its carbon chain.
The synthesis of 2-dodecenoic acid occurs naturally in certain bacterial species. For instance, in Burkholderia cenocepacia, the enzyme RpfF catalyzes the conversion of 3-hydroxydodecanoyl-acyl carrier protein into cis-2-dodecenoyl-acyl carrier protein, which is subsequently cleaved to yield 2-dodecenoic acid . This process involves two key steps: dehydration followed by cleavage.
The molecular structure of 2-dodecenoic acid features a long hydrocarbon chain with a carboxylic acid functional group at one end and a double bond between the second and third carbon atoms.
This structure allows for geometric isomerism due to the presence of the carbon-carbon double bond, with the trans (E) isomer being the predominant form .
While specific chemical reactions involving 2-dodecenoic acid are not extensively detailed in available literature, it participates in various biochemical processes including:
The interactions are often mediated through binding with specific receptors on bacterial cell surfaces, leading to downstream signaling cascades.
The mechanism of action for 2-dodecenoic acid primarily involves its role as a signaling molecule in bacteria. Upon reaching a threshold concentration, it binds to its receptor RpfR in Burkholderia cenocepacia, initiating a cascade that alters intracellular levels of cyclic dimeric guanosine monophosphate (c-di-GMP) . This change affects gene expression related to biofilm formation and other physiological processes.
The physical and chemical properties of 2-dodecenoic acid include:
These properties influence its behavior in biological systems and its interaction with other molecules .
2-Dodecenoic acid has several significant applications:
Cis-2-dodecenoic acid (BDSF; Burkholderia Diffusible Signal Factor) is a key quorum-sensing (QS) signal molecule produced by pathogenic Burkholderia species, including B. cenocepacia. Its biosynthesis centers on the enzyme RpfFBc, a homolog of the Xanthomonas campestris diffusible signal factor (DSF) synthase. RpfFBc catalyzes the isomerization and dehydration of cis-3-hydroxy-dodecenoic acid (a fatty acid biosynthesis intermediate) to form BDSF [1] [3] [6]. This enzyme operates within the rpf gene cluster, which includes the sensor rpfR and other regulators. Genetic disruption studies confirm its essential role: rpfFBc deletion mutants in B. cenocepacia strains (e.g., H111) show >90% reduction in BDSF production and significantly impaired virulence factor expression [1] [3].
BDSF synthesis is tightly coupled with fatty acid metabolism. Precursor availability relies on core fatty acid biosynthetic enzymes (Fab system) generating medium-chain (C₁₂) intermediates. The pathway specificity stems from RpfFBc’s substrate selectivity for C₁₂ hydroxy-acyl chains, distinguishing it from longer-chain DSF synthases in other bacteria [1] [6]. Crucially, BDSF production is cell-density-dependent. At low cell density, basal RpfFBc activity generates a BDSF pool that diffuses extracellularly. Upon reaching a threshold concentration, BDSF binds its receptor RpfR, initiating a signaling cascade that further amplifies rpfFBc expression – creating a classic QS positive feedback loop [3] [6].
Table 1: Key Enzymes in BDSF Biosynthesis and Regulation in Burkholderia cenocepacia
Gene/Protein | Function | Effect of Deletion | Rescue Mechanism |
---|---|---|---|
RpfFBc | BDSF synthase; isomerizes/dehydrates cis-3-hydroxy-dodecenoic acid | >90% loss of BDSF; downregulated AHL production | Complementation with wild-type rpfFBc; exogenous BDSF |
RpfR | BDSF receptor; PAS domain binds BDSF, modulating PDE activity | Loss of BDSF sensing; reduced cepI transcription | Not rescued by exogenous BDSF; requires functional RpfR |
CepI | AHL synthase (N-acyl homoserine lactone) | Abolished AHL production | Partially rescued by exogenous BDSF in WT background |
While RpfFBc is the terminal synthase, upstream fatty acid-modifying enzymes critically shape the precursor pool for BDSF. Desaturases introduce double bonds into growing acyl chains. In Burkholderia, a Δ³-desaturase activity generates the essential cis-3-hydroxy-dodecenoic acid substrate for RpfFBc. This step requires precise positioning of the double bond; Δ⁵ or Δ⁹ desaturases cannot compensate, explaining the specificity for C₁₂:Δ² products [1] [4]. Elongases (e.g., FabB/F) determine chain length. B. cenocepacia possesses elongases favoring C₁₂-ACP (Acyl Carrier Protein) production over longer (C₁₄, C₁₆) chains. Disruption of fabF in B. cenocepacia H111 reduces C₁₂ precursor availability, decreasing BDSF yield by ~60% without affecting longer-chain fatty acids [1] [10].
Enzyme kinetics studies reveal substrate channeling optimizes flux towards BDSF. The hydroxy-acyl-ACP intermediate from fatty acid synthesis is likely directly transferred to RpfFBc, minimizing diffusion and degradation. This channeling is supported by protein interaction data showing RpfFBc co-localizes with the fatty acid synthase complex in vivo [3] [6]. Furthermore, RpfFBc exhibits stereospecificity for the cis-3-hydroxy enantiomer. This specificity mirrors mechanisms in polyketide synthases and non-ribosomal peptide synthetases, where enzyme active sites impose strict conformational constraints on substrates [4] [10]. Mutagenesis of RpfFBc’s substrate-binding pocket residues (e.g., Tyr³⁰⁵, His³³²) alters chain-length preference or isomerization efficiency, underscoring active site architecture’s role in defining signal molecule structure [1].
Maximizing BDSF titers in Burkholderia cultures requires targeted fermentation strategies addressing nutritional and physiological constraints. Key factors include:
Carbon Source Optimization:Slowly assimilated carbon sources mitigate catabolite repression and prolong the production phase. Galactose and glycerol outperform glucose in B. cenocepacia H111 fermentations, increasing BDSF yields by 2.3-fold and 1.8-fold, respectively. This aligns with findings for secondary metabolites like antibiotics, where rapid glucose utilization represses biosynthetic pathways [5]. Lactose, another slow-utilization carbon source, enhances BDSF-associated phenotypes (biofilm, virulence factor production) by ~40% compared to glucose, suggesting improved QS signal accumulation [5] [10].
Table 2: Fermentation Media Component Impact on BDSF-Related Metabolite Yields in Bacteria
Medium Component | Type/Example | Impact on BDSF/QS Metabolites | Mechanism/Notes |
---|---|---|---|
Carbon Sources | |||
Fast Utilization | Glucose, Sucrose | Repression (Yield reduction: 40-60%) | Catabolite repression; short production phase |
Slow Utilization | Galactose, Glycerol, Lactose | Enhancement (Yield increase: 80-130%) | Sustained precursor supply; extended idiophase |
Nitrogen Sources | |||
Ammonium Salts | (NH₄)₂SO₄, NH₄Cl | Variable (Inhibition in some systems) | Potential pH shift; repression in high concentrations |
Complex Organic | Yeast Extract, Peptones | Enhancement (Yield increase: 50-70%) | Provides amino acids/precursors; buffers pH |
Specific Amino Acids | L-Ornithine, L-Aspartate | Strain-dependent enhancement | Potential precursor role (e.g., for siderophores co-regulated with QS) |
Inorganic Phosphate (Pi) | K₂HPO₄/KH₂PO₄ | Strict limitation required (<5 mM optimal) | High Pi represses secondary metabolism/QS |
Nitrogen and Phosphate Regulation:Complex organic nitrogen sources (e.g., yeast extract, peptones) typically enhance BDSF yields (>50% increase over inorganic sources like ammonium sulfate) by supplying amino acid precursors (e.g., aspartate, serine) for fatty acid biosynthesis and mitigating acidification [5]. However, certain amino acids exert specific effects: L-ornithine supplementation (5 mM) boosts BDSF yield by ~25% in B. ambifaria, likely by increasing intracellular pools of downstream metabolites. Crucially, inorganic phosphate (Pi) must be limited (<5 mM). High Pi (≥10 mM) significantly represses rpfFBc expression and RpfR activity, reducing BDSF titers by 70-90%. This mirrors the profound Pi repression observed in antibiotic and other QS molecule fermentations [5].
Process Parameters and Advanced Strategies:Dissolved oxygen (DO) levels profoundly impact BDSF production due to the oxygen dependence of desaturases and RpfFBc. Maintaining DO ≥ 30% saturation is optimal. Fed-batch cultivation with glycerol feeding and controlled Pi delivery significantly extends production, achieving BDSF titers ~3.2-fold higher than batch cultures [5]. Strain engineering further improves yield. Overexpression of rpfFBc under a constitutive promoter in B. cenocepacia H111 increases BDSF production 4.1-fold. Co-expression of precursor-supplying enzymes (e.g., a Δ³-desaturase, FabB elongase) can yield synergistic improvements [1] [10]. Statistical optimization (e.g., Response Surface Methodology) integrating carbon/nitrogen ratios, Pi, and DO has successfully maximized BDSF yield in bioreactors, demonstrating the multifactorial nature of efficient production [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7